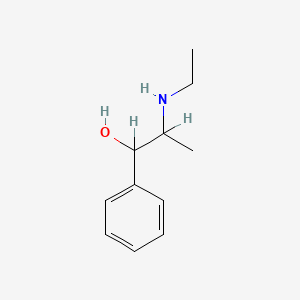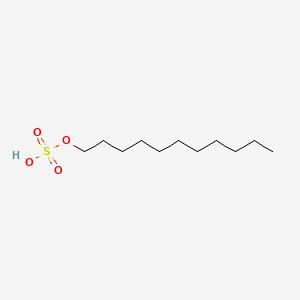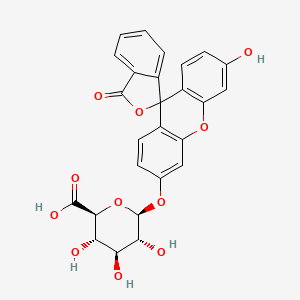
Lanthanum cation (3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum III cation, represented as La³⁺, is a trivalent ion of the element lanthanum. Lanthanum is a member of the lanthanide series, often referred to as rare earth elements. It is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Lanthanum III cation is commonly found in various compounds and is known for its unique electronic configuration and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum III cation can be prepared through various methods, including:
Ion Exchange: Lanthanum III cation can be separated from other lanthanides using ion exchange techniques.
Solvent Extraction: This method involves the use of organic solvents to extract lanthanum III cation from aqueous solutions.
Industrial Production Methods: Industrially, lanthanum III cation is produced through the extraction of lanthanum from minerals such as monazite and bastnäsite. The process involves:
Crushing and Grinding: The ore is crushed and ground to liberate the lanthanum-containing minerals.
Acid Leaching: The ground ore is treated with sulfuric acid to dissolve the lanthanum.
Solvent Extraction: The lanthanum is extracted from the leachate using organic solvents.
Ion Exchange: Further purification is achieved using ion exchange resins.
Types of Reactions:
Oxidation: Lanthanum III cation can react with oxygen to form lanthanum III oxide (La₂O₃).
Reduction: Lanthanum III cation can be reduced to metallic lanthanum using strong reducing agents.
Substitution: Lanthanum III cation can undergo substitution reactions with halogens to form lanthanum III halides (e.g., LaCl₃, LaBr₃).
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves the use of reducing agents such as lithium or sodium.
Substitution: Halogens such as chlorine, bromine, or iodine are used under controlled conditions.
Major Products:
- Lanthanum III Oxide (La₂O₃)
- Lanthanum III Halides (LaCl₃, LaBr₃, LaI₃)
- Lanthanum III Hydroxide (La(OH)₃)
Wissenschaftliche Forschungsanwendungen
Lanthanum III cation has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in various chemical reactions and as a dopant in luminescent materials .
- Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
- Medicine: Lanthanum carbonate is used as a phosphate binder in the treatment of hyperphosphatemia in patients with chronic kidney disease .
- Industry: Utilized in the production of optical glasses, ceramics, and as a component in rechargeable batteries .
Wirkmechanismus
The mechanism of action of lanthanum III cation varies depending on its application:
- Phosphate Binding: In medical applications, lanthanum III cation binds to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes that are excreted, thereby reducing serum phosphate levels .
- Catalysis: In catalytic applications, lanthanum III cation can facilitate various chemical reactions by stabilizing transition states and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Das Lanthan(III)-Kation ähnelt anderen dreiwertigen Lanthanid-Kationen wie dem Cer(III)-Kation (Ce³⁺) und dem Neodym(III)-Kation (Nd³⁺). Es hat jedoch auch einzigartige Eigenschaften, die es von anderen unterscheiden:
- Elektronische Konfiguration: Das Lanthan(III)-Kation hat eine [Xe]5d¹-Elektronenkonfiguration, die sich von anderen Lanthaniden unterscheidet, die Elektronen im 4f-Orbital haben .
- Chemische Reaktivität: Lanthan(III)-Kationen reagieren im Vergleich zu schwereren Lanthaniden stärker mit Wasser und Sauerstoff .
Ähnliche Verbindungen:
- Cer(III)-Kation (Ce³⁺)
- Neodym(III)-Kation (Nd³⁺)
- Praseodym(III)-Kation (Pr³⁺)
Die einzigartigen Eigenschaften und vielseitigen Anwendungen des Lanthan(III)-Kations machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der Wissenschaft und Industrie.
Eigenschaften
CAS-Nummer |
16096-89-2 |
|---|---|
Molekularformel |
La+3 |
Molekulargewicht |
138.9055 g/mol |
IUPAC-Name |
lanthanum(3+) |
InChI |
InChI=1S/La/q+3 |
InChI-Schlüssel |
CZMAIROVPAYCMU-UHFFFAOYSA-N |
SMILES |
[La+3] |
Kanonische SMILES |
[La+3] |
Key on ui other cas no. |
16096-89-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)
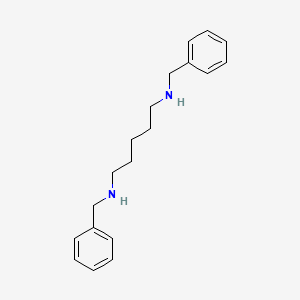


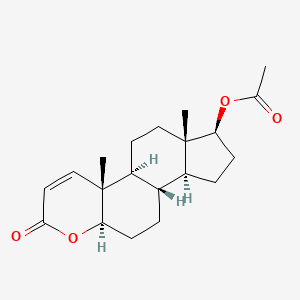
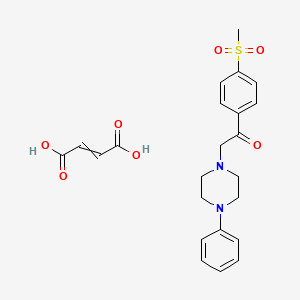
![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)
